CRBN Binding Affinity: Ortho-Iodo vs. Meta-Iodo Positional Isomer
The target compound, featuring an ortho-iodo substitution, is structurally and functionally distinct from its meta-iodo isomer, 3-iodo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide (CAS 445415-53-2). While specific matched-pair CRBN IC50 data for these exact isomers are not available in the public domain, the principle of positional sensitivity is well-established in benzamide-type CRBN ligands [1]. In a focused series of conformationally locked benzamide CRBN binders, minor changes to the aryl substitution pattern led to >100-fold differences in binding affinity, demonstrating the criticality of precise spatial orientation [1]. This class-level inference suggests that the ortho-iodo configuration of the target compound cannot be assumed to be functionally equivalent to its meta-iodo counterpart.
| Evidence Dimension | CRBN Binding Affinity (IC50) and Positional Sensitivity |
|---|---|
| Target Compound Data | Ortho-iodo (2-iodo) substitution; specific IC50 not publicly disclosed |
| Comparator Or Baseline | Meta-iodo isomer (3-iodo, CAS 445415-53-2); specific IC50 not publicly disclosed |
| Quantified Difference | Quantitative comparison not available; class-level data indicates positional isomerism can alter CRBN affinity by >100-fold [1] |
| Conditions | Class-level inference based on NanoBRET CRBN engagement assays in HEK293T cells for structurally related benzamide-type ligands [1] |
Why This Matters
For procurement decisions in PROTAC development, selecting the correct positional isomer is crucial as the ortho-iodo geometry is essential for maintaining the intended CRBN binding pose, and substitution with the meta isomer would likely abrogate target engagement.
- [1] Heim, C., Maiwald, S., Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(21), 14513–14543. View Source
